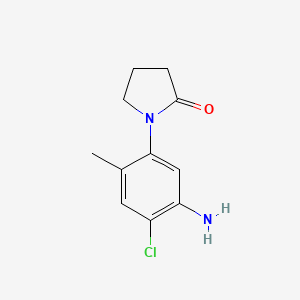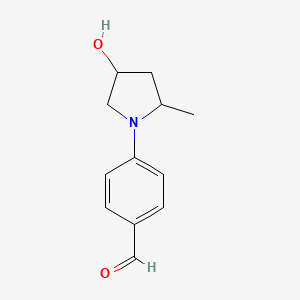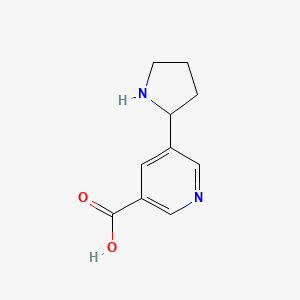
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 3-(4-methoxyphenoxy)-2-oxopropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate typically involves the reaction of dimethyl phosphite with a suitable precursor, such as 3-(4-methoxyphenoxy)-2-oxopropyl bromide. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:
Dimethyl phosphite+3-(4-methoxyphenoxy)-2-oxopropyl bromide→Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The carbonyl group in the oxopropyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a drug intermediate or a prodrug for targeted drug delivery.
Industry: Utilized in the development of flame retardants, plasticizers, and other materials due to its phosphorus content.
Mécanisme D'action
The mechanism of action of Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. The phosphonate group can mimic phosphate groups, allowing it to inhibit or activate enzymes involved in phosphorylation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (3-(4-hydroxyphenoxy)-2-oxopropyl)phosphonate
- Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate
- Dimethyl (3-(4-nitrophenoxy)-2-oxopropyl)phosphonate
Uniqueness
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
61451-04-5 |
|---|---|
Formule moléculaire |
C12H17O6P |
Poids moléculaire |
288.23 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3-(4-methoxyphenoxy)propan-2-one |
InChI |
InChI=1S/C12H17O6P/c1-15-11-4-6-12(7-5-11)18-8-10(13)9-19(14,16-2)17-3/h4-7H,8-9H2,1-3H3 |
Clé InChI |
FLHXHGYPCSMIAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)






![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)

![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)
![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)

